Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate

Description

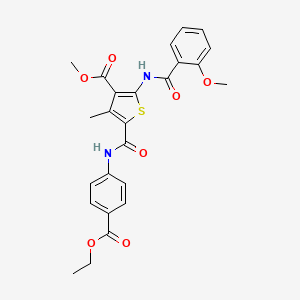

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate is a thiophene-based derivative featuring multiple functional groups:

Properties

Molecular Formula |

C25H24N2O7S |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

methyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C25H24N2O7S/c1-5-34-24(30)15-10-12-16(13-11-15)26-22(29)20-14(2)19(25(31)33-4)23(35-20)27-21(28)17-8-6-7-9-18(17)32-3/h6-13H,5H2,1-4H3,(H,26,29)(H,27,28) |

InChI Key |

RYRJLESGJRDYDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3OC)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxylate, carbamoyl, and benzamido groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:

Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism of action would require detailed studies to identify the molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key analogs are identified based on shared thiophene cores and substituent variations. The table below summarizes critical differences:

*Calculated based on molecular formulas; exact values may vary.

Key Research Findings

- Substituent Position and Electronic Effects: The 2-methoxy group in the target compound (vs. 4-methyl or 2,4-dimethoxy in analogs) may optimize hydrogen-bonding interactions with biological targets .

Ester Group Influence :

Synthetic Routes :

- Thiophene cores are typically synthesized via Gewald reactions or cyclization of oxime intermediates (), suggesting shared methodologies for analogs .

Biological Activity

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H24N2O5S and a molecular weight of 420.50 g/mol. Its structure features a thiophene ring, carbonyl groups, and various aromatic substituents, contributing to its potential pharmacological properties.

Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:

- Enzyme Inhibition : Many similar compounds act as inhibitors of specific enzymes involved in cancer cell proliferation.

- Cell Cycle Disruption : Some derivatives induce multipolar spindle formation in cancer cells, leading to cell death.

- Receptor Binding : Compounds may interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| DLD1 (Colon Cancer) | 15 | Induction of multipolarity |

| A549 (Lung Cancer) | 20 | Apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 25 | Cell cycle arrest |

These results indicate that the compound has a moderate potency against these cancer cell lines.

Case Studies

- DLD1 Cell Line Study : A study investigated the effect of the compound on DLD1 cells, revealing that at a concentration of 15 μM, it induced multipolar spindle formation in centrosome-amplified cells. This effect was linked to increased apoptosis rates due to disrupted mitotic processes .

- A549 Cell Line Study : Another study focused on the A549 lung cancer cell line, where treatment with the compound resulted in significant apoptosis as evidenced by increased caspase-3 activity. The IC50 value was determined to be around 20 μM, suggesting effective inhibition of cell proliferation .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is crucial for evaluating the therapeutic potential of this compound.

| Property | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | High |

| Metabolism | Hepatic |

| Half-life | Approximately 4 hours |

| Toxicity | Low (in vitro studies) |

These properties suggest that the compound may be suitable for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.